Ethylmorphinone

Description

Historical Context of Morphinan (B1239233) Alkaloid Research and its Chemical Significance

The study of morphinan alkaloids is a cornerstone of medicinal chemistry, a field that was arguably initiated with the isolation of morphine from the opium poppy, Papaver somniferum, by Friedrich Wilhelm Adam Sertürner in 1804. wikipedia.orgcardiff.ac.uk This marked the first time an alkaloid was isolated and opened the door to the scientific investigation of plant-derived medicinal compounds. propharmaresearch.com The complex chemical structure of morphine, however, was not fully elucidated and synthesized until the mid-20th century, highlighting the significant stereochemical challenges these molecules present. propharmaresearch.com

For over a century, the primary source of medicinal opioids was the labor-intensive harvesting of opium latex. A significant advancement came from the work of Hungarian pharmacist János Kabay, who developed methods for extracting morphine directly from dried poppy straw, a process that remains fundamental to the production of many opioids today. wikipedia.orgcardiff.ac.uk The enduring focus of morphinan research has been the pursuit of new opioid compounds with improved therapeutic profiles—specifically, retaining potent analgesic effects while minimizing adverse effects like respiratory depression, tolerance, and addiction potential. wikipedia.orgmdpi.com This has led to the chemical modification of natural alkaloids like morphine, codeine, and thebaine to create a vast family of semi-synthetic opioids. wikipedia.orgcongress.gov The chemical versatility of the morphinan scaffold has continuously fueled research, making it a critical area of study for developing safer and more effective pain management therapies. mdpi.com

Position of Ethylmorphinone within the Broader Opioid Alkaloid Chemical Landscape

Opioid alkaloids are classified based on their origin and chemical structure into natural, semi-synthetic, and fully synthetic compounds. congress.gov Natural opioids, or opiates, are derived directly from the opium poppy, with prominent examples being morphine and codeine. wikipedia.orgcongress.gov Semi-synthetic opioids are synthesized from these natural precursors. congress.gov this compound falls into this semi-synthetic category.

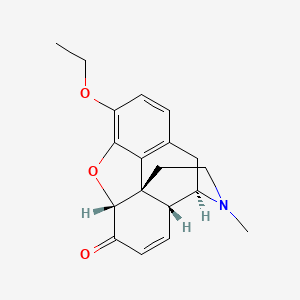

Chemically, this compound is a derivative of a morphinan-6-one (B15388065) base structure. Its defining feature is the substitution of the methyl group found on the nitrogen atom (position 17) of parent molecules like morphine or codeine with an ethyl group. This modification places it in a class of N-substituted morphinan derivatives. The core structure of these compounds is the morphinan scaffold, a rigid pentacyclic structure that is essential for their interaction with opioid receptors. cardiff.ac.uk this compound is structurally related to other well-known semi-synthetic opioids, such as hydrocodone and oxycodone, which are also derived from natural opium alkaloids. wikipedia.org

Below is a table detailing the basic chemical properties of this compound.

| Property | Value |

| Common Name | This compound |

| CAS Number | 93290-69-8 |

| Molecular Formula | C19H21NO3 |

| Molecular Weight | 311.4 g/mol |

| Parent Compound (structural basis) | Codeinone (B1234495) / Morphinone (B1233378) |

Data sourced from chemsrc.com

Rationale for Advanced Academic Inquiry into this compound Chemistry and Biology

The primary motivation for academic research into this compound and related novel morphinans is the urgent and ongoing need for safer and more effective analgesic drugs. mdpi.comumich.edu While opioids like morphine are highly effective for managing severe pain, their clinical utility is often limited by a range of serious side effects. mdpi.comumich.edu The central goal of this research is to decouple the desired analgesic effects from the undesirable adverse effects. bvsalud.org

Advanced academic inquiry into compounds like this compound is driven by several key objectives:

Exploring Structure-Activity Relationships (SAR): By synthesizing and evaluating derivatives like this compound, researchers can systematically investigate how small structural modifications influence the compound's interaction with opioid receptors. Changing the substituent on the nitrogen atom, for example, can significantly alter a compound's binding affinity, efficacy (whether it is an agonist, antagonist, or partial agonist), and selectivity for different opioid receptor subtypes (μ, δ, κ). mdpi.comgoogle.com

Developing Novel Analgesics: The ultimate goal is the discovery of new chemical entities with an improved therapeutic window. This includes searching for compounds with a reduced liability for addiction, less respiratory depression, and diminished tolerance development over time. umich.eduumaine.edu Research into derivatives has explored creating compounds with mixed agonist-antagonist profiles, which is a strategy to mitigate some of the negative side effects. nih.gov

Understanding Opioid Receptor Pharmacology: Studying how novel ligands like this compound bind to and activate opioid receptors provides fundamental insights into the molecular mechanisms of opioid signaling. nih.gov This knowledge is crucial not only for drug design but also for understanding the basic biology of pain and addiction. nih.gov

Overview of Research Paradigms and Methodological Approaches in this compound Studies

Research into this compound is predominantly guided by a positivist research paradigm . This paradigm assumes that reality can be objectively measured and understood through empirical observation and experimentation. researcher.lifebrill.comsagepub.com In medicinal chemistry and pharmacology, this translates to a reliance on quantitative data to establish facts, such as the potency of a compound or its binding affinity to a receptor. propharmaresearch.com The research process is typically deductive, where hypotheses about a compound's properties are formulated and then tested through controlled experiments. sagepub.com While qualitative approaches, which explore subjective experiences, are vital in clinical research to understand patient perspectives on pain management, the preclinical chemical and biological investigation of a specific molecule like this compound relies almost exclusively on quantitative methods. adpha.aumedicineslearningportal.org

The methodological approaches used in the study of this compound can be categorized into chemical and biological investigations.

Chemical Research Methodologies: These methods focus on the creation and characterization of the molecule.

Chemical Synthesis: Researchers use multi-step organic synthesis to create this compound and its analogues. This often involves modifying natural alkaloids like thebaine or codeine. nih.govmolaid.com

Analytical Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compounds. cdc.govspirochem.com These methods are essential for ensuring the quality and consistency of the substances used in biological testing.

Interactive Table: Common Analytical Techniques in Morphinan Research

| Analytical Technique | Purpose in this compound Research |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities and reaction byproducts, and quantifies its purity. |

| Gas Chromatography (GC) | Used for separating and analyzing volatile compounds, often coupled with a mass spectrometer. researchgate.net |

| Mass Spectrometry (MS) | Determines the exact molecular weight and provides information about the structure of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed molecular structure by mapping the carbon-hydrogen framework. |

Biological Research Methodologies: These methods are used to evaluate the compound's pharmacological effects.

In Vitro Assays: These are laboratory-based experiments conducted on isolated biological components. A primary example is the radioligand competitive binding assay, which measures how strongly a compound binds to specific opioid receptor subtypes (μ, κ, δ). painphysicianjournal.commdpi.com These assays are crucial for determining a compound's affinity and selectivity profile. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

93290-69-8 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-ethoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C19H21NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-13,18H,3,8-10H2,1-2H3/t12-,13+,18-,19-/m0/s1 |

InChI Key |

RUVCLLIYLOVRMM-ATNYCFDYSA-N |

Isomeric SMILES |

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)C(=O)C=C5)C=C1 |

Canonical SMILES |

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(=O)C=C5)C=C1 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Ethylmorphinone

Biosynthetic Analogies and Precursor Relationships within Opium Alkaloids

The biotransformation of morphinan (B1239233) alkaloids in the opium poppy (Papaver somniferum) offers a blueprint for the interconversion of these complex molecules. The pathways leading to morphine and codeine are particularly relevant, as they highlight the roles of key precursors and enzymatic transformations that can be conceptually applied to the synthesis of derivatives like ethylmorphinone.

In the opium poppy, thebaine serves as a crucial branch-point intermediate for the biosynthesis of other morphinan alkaloids, including codeine and morphine. plos.org Thebaine itself is formed from (R)-reticuline through a series of enzymatic steps involving cyclization and rearrangement. mdpi.comnih.gov From thebaine, the pathway to morphine proceeds via two primary routes. mdpi.comoup.com

The major pathway involves the O-demethylation of thebaine at the 6-position by the enzyme thebaine 6-O-demethylase (T6ODM) to produce neopinone. nih.govoup.com Neopinone then spontaneously isomerizes to its more stable α,β-unsaturated ketone isomer, codeinone (B1234495). nih.govoup.com Codeinone is a direct precursor to codeine, being subsequently reduced to form this key alkaloid. nih.gov

A minor, alternative pathway involves the 3-O-demethylation of thebaine to yield oripavine. mdpi.comoup.com Oripavine is then converted to morphinone (B1233378), which can be reduced to morphine. oup.com Thebaine's pivotal role makes it a primary target for extraction from poppy species, not only for its natural conversion products but also as a starting material for the semi-synthesis of numerous pharmaceutical opioids. plos.orgineosopen.orgnih.gov

| Precursor | Key Intermediate | Primary Product | Pathway Description |

|---|---|---|---|

| Thebaine | Neopinone / Codeinone | Codeine | Major biosynthetic route in Papaver somniferum. nih.gov |

| Thebaine | Oripavine / Morphinone | Morphine | Minor biosynthetic route in Papaver somniferum. oup.com |

The conversion of thebaine to codeine and morphine is orchestrated by a series of specific enzymes that catalyze key functional group modifications and rearrangements. These natural processes provide insight into the types of reactions required for synthesizing analogues like this compound.

The key enzymatic steps include:

Demethylation : The enzymes thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM) are non-heme Fe(II) and 2-oxoglutarate-dependent dioxygenases. oup.com T6ODM removes the methyl group at the C-6 position of thebaine to form neopinone, while CODM removes the methyl group at the C-3 position to convert codeine into morphine. plos.orgoup.com

Isomerization : Following its formation, neopinone, which contains an endocyclic double bond, undergoes a spontaneous allylic rearrangement to form codeinone, which possesses a more stable conjugated enone system. nih.govnih.gov This isomerization is a critical step that positions the molecule for the subsequent reduction.

Reduction : Codeinone reductase (COR), an NADPH-dependent enzyme belonging to the aldo-keto reductase family, catalyzes the stereospecific reduction of the C-6 keto group of codeinone to a hydroxyl group, yielding codeine. nih.govoup.comuniprot.org This enzyme can also reduce morphinone to morphine. uniprot.org The reaction is pH-dependent, with the reductive reaction being optimal at a pH of 6.8. uniprot.org

| Enzyme | Abbreviation | Reaction Catalyzed | Cofactor |

|---|---|---|---|

| Thebaine 6-O-demethylase | T6ODM | Thebaine → Neopinone | Fe(II), 2-oxoglutarate oup.com |

| Codeinone Reductase | COR | Codeinone → Codeine | NADPH uniprot.org |

| Codeine O-demethylase | CODM | Codeine → Morphine | Fe(II), 2-oxoglutarate oup.com |

Thebaine and Codeinone as Key Structural Precursors in Natural Morphinan Biotransformations

Advanced Chemical Synthesis Methodologies for this compound and Analogues

While biosynthesis provides a conceptual framework, the practical production of this compound and related compounds relies on chemical synthesis. Methodologies include the complete de novo construction of the morphinan core (total synthesis) and the chemical modification of readily available natural alkaloids (semi-synthesis).

The total synthesis of morphinan alkaloids like morphine is a formidable challenge in organic chemistry due to the molecule's complex, stereochemically dense pentacyclic structure. kyoto-u.ac.jp The morphinan scaffold contains five chiral centers, making stereocontrol a primary obstacle. Early total syntheses were lengthy and low-yielding, rendering them commercially unviable compared to isolation from the opium poppy.

Modern synthetic chemistry has introduced more sophisticated strategies to address these challenges. Key developments include:

Bio-inspired Cyclizations : The Rice synthesis features a Grewe cyclization step, which mimics the key bond formation that establishes the morphinan core in biosynthesis. wikipedia.org

Desymmetrization Strategies : Recent approaches have utilized desymmetrization of symmetrical precursors to install chirality efficiently, providing access to optically active phenanthrene (B1679779) frameworks that are precursors to the morphinan core. researchgate.net

Dearomatization Reactions : A novel eight-step synthesis of (±)-thebaine was developed using an intramolecular oxidative dearomative coupling, with a modification using a chiral Brønsted acid to achieve an enantioselective synthesis. thieme-connect.com

Despite these advances, the total synthesis of morphinans remains a complex endeavor, and these methods are primarily of academic interest or for the creation of novel analogues not accessible from natural precursors, rather than for the bulk production of established compounds. researchgate.net

Semi-synthesis is the most practical and widely used method for producing this compound and many other opioid derivatives. This approach leverages the abundance of natural alkaloids isolated from Papaver somniferum or other poppy species. state.gov Morphine is the most abundant alkaloid in opium, while thebaine, found in smaller quantities in P. somniferum but as the main alkaloid in Papaver bracteatum, is a particularly valuable starting material for a wide array of semi-synthetic opioids. mdpi.comineosopen.org

This compound (also known as dionine or ethylmorphine) is a direct semi-synthetic derivative of morphine. The synthesis is achieved through the selective ethylation of the phenolic hydroxyl group at the C-3 position of the morphine molecule. This reaction is analogous to the methylation of morphine that produces codeine. The availability of morphine as a natural product makes this a straightforward and efficient route.

Similarly, thebaine is a versatile precursor for compounds like oxycodone, naloxone (B1662785), and buprenorphine, highlighting the importance of semi-synthetic modifications of the natural morphinan scaffold. plos.orgineosopen.org

The efficiency of semi-synthetic routes is paramount for industrial production. Research focuses on optimizing reaction conditions to achieve high yields and purity while preserving the core stereochemistry of the natural starting material.

Key strategic considerations include:

Selective Functionalization : In molecules with multiple reactive sites, such as morphine, achieving selective alkylation at the C-3 phenolic hydroxyl over the C-6 allylic alcohol is crucial. This is typically managed by controlling reaction conditions, such as the choice of base and solvent.

Efficient Demethylation : For syntheses starting from thebaine or codeine that require access to the phenolic hydroxyl group, the O-demethylation step is critical. Classical methods often used harsh reagents, leading to degradation and low yields. google.com Modern methods focus on milder and more selective reagents. For example, using boron tribromide (BBr₃) in dichloromethane (B109758) has been shown to produce high yields (up to 98%) for the O-demethylation of 3-methoxy morphinane derivatives. google.comgoogle.com The use of methionine in combination with methanesulfonic acid has also been reported to achieve yields of 60-90%. google.comgoogle.com

Stereoselective Reductions : When converting intermediates like codeinone or other morphinan-6-ones, the stereoselective reduction of the C-6 keto group is essential to obtain the desired alcohol stereoisomer (e.g., the 6α-hydroxy configuration of codeine). This is often achieved using specific reducing agents that favor approach from one face of the molecule.

Palladium-Catalyzed Reactions : Modern catalysis offers efficient methods for transformations. For instance, palladium-catalyzed oxidation has been reported as a highly efficient method for the N-demethylation of opiates, a key step in the synthesis of N-substituted analogues like naloxone and naltrexone. chim.it

These strategic optimizations are crucial for making the synthesis of this compound and its analogues economically viable and for ensuring the production of high-purity pharmaceutical ingredients.

Semi-synthetic Derivations from Isolated Natural Opium Alkaloids

Chemical Derivatization Techniques for Enhanced Research Applications

Chemical derivatization is a process where a target compound is chemically modified to produce a new compound with properties that are more suitable for a specific analytical technique or research application. In the context of this compound, derivatization is a critical tool for enhancing its detectability in complex biological matrices and for probing its biochemical interactions. These techniques involve the strategic modification of the molecule's inherent functional groups. wikipedia.org

The structure of this compound, like other morphine alkaloids, possesses functional groups such as a hydroxyl group and a tertiary amine, which can be chemically altered. These modifications are primarily aimed at improving the compound's volatility and thermal stability for gas chromatography (GC) and enhancing ionization efficiency for mass spectrometry (MS), thereby lowering the limits of detection and quantification. oup.com

Common derivatization strategies for opioids that are applicable to this compound include acylation and silylation. These methods target the polar hydroxyl group, replacing the hydrogen with a nonpolar group, which reduces intermolecular hydrogen bonding and increases volatility. oup.comunodc.org

Acylation: This involves reacting the hydroxyl group with an acid anhydride (B1165640) or an acyl halide. Propionylation, using propionic anhydride, is a frequently used method that creates a stable propionyl ester. oup.comnih.gov Another approach is the use of fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA). unodc.orgnih.gov The resulting fluorinated derivatives are highly electronegative, which makes them particularly suitable for electron capture detection (ECD) in GC and can produce characteristic fragmentation patterns in MS. unodc.org

Silylation: This technique replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov Silyl (B83357) derivatives are generally more volatile and thermally stable than their parent compounds. oup.com An advantage of using MSTFA is that the reaction often proceeds rapidly without the need for heating, which minimizes the risk of thermal degradation of the analyte. nih.gov

The choice of derivatizing reagent can be critical and depends on the analytical instrumentation and the desired outcome. For instance, while silyl derivatives are effective, they can be sensitive to moisture, whereas acetyl and propionyl esters are generally more stable. oup.com These derivatization techniques are essential for the unambiguous identification and quantification of opioids in forensic and research settings. nih.govnih.gov

Table 1: Derivatization Strategies for Enhanced Analytical Detection of Opioids

| Derivatization Strategy | Target Functional Group | Reagent(s) | Analytical Enhancement | Citation(s) |

|---|---|---|---|---|

| Silylation | Hydroxyl (-OH) | BSTFA, MSTFA | Increases volatility and thermal stability for GC-MS. | oup.comnih.gov |

| Propionylation | Hydroxyl (-OH) | Propionic Anhydride | Forms stable esters, improves chromatographic separation. | oup.comnih.gov |

| Acetylation | Hydroxyl (-OH) | Acetic Anhydride | Increases volatility, good stability. | unodc.orgnih.gov |

| Fluoroacylation | Hydroxyl (-OH) | PFPA, HFBA | Enhances detectability by ECD; provides high mass fragments in MS. | unodc.orgnih.gov |

Isotopic labeling, which includes both radioactive (radiolabeling) and stable isotope labeling, is an indispensable tool for elucidating the metabolic pathways, pharmacokinetics, and mechanism of action of compounds like this compound. nih.govnih.gov

Stable Isotope Labeling: This technique involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.com The primary application of stable isotope-labeled analogs is in isotope dilution mass spectrometry. americanlaboratory.com In this method, a known quantity of the labeled compound (e.g., this compound-d₃) is added to a sample as an internal standard before extraction and analysis. americanlaboratory.comfda.gov.tw

Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar extraction losses or ionization suppression in the mass spectrometer. mdpi.com However, it is distinguishable by its higher mass. americanlaboratory.com This allows for highly accurate and precise quantification, correcting for variations in sample preparation and analytical conditions. mdpi.com Using stable isotopes is crucial for definitive identification in forensic toxicology and for precise pharmacokinetic studies. americanlaboratory.comxiahepublishing.com The use of ¹³C-labeled analogues is sometimes preferred over deuterated ones to minimize any potential for isotopic fractionation and to ensure a greater mass difference from the native compound, avoiding spectral overlap. mdpi.com

Radiolabeling: Radiolabeling involves incorporating a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitter like fluorine-18 (B77423) (¹⁸F), into the this compound structure. nih.gov These radiolabeled ligands are invaluable for a range of in vitro and in vivo studies.

Metabolic and Disposition Studies: By administering ¹⁴C- or ³H-labeled this compound to animal models, researchers can trace the distribution of the compound and its metabolites throughout the body, as well as determine routes and rates of excretion.

Receptor Binding Assays: Radiolabeled ligands are used to characterize the binding affinity and density of opioid receptors in tissue homogenates. By competing with the radioligand for binding sites, unlabeled compounds can be assessed for their own receptor affinities.

Positron Emission Tomography (PET): Labeling with a positron-emitting isotope like ¹⁸F allows for the non-invasive, in vivo imaging of opioid receptor distribution and occupancy in the brain. nih.gov This technique can be used to study how this compound interacts with opioid receptors in a living organism and to assess the compound's ability to cross the blood-brain barrier. nih.gov

These labeling techniques provide detailed mechanistic insights that are often unattainable through other methods, from quantifying the compound in biological fluids to visualizing its interaction with target receptors in the brain. xiahepublishing.comnih.gov

Table 2: Applications of Isotopic Labeling in Opioid Research

| Labeling Type | Isotope Example(s) | Research Application | Mechanistic Insight Gained | Citation(s) |

|---|---|---|---|---|

| Stable Isotope Labeling | ²H (Deuterium), ¹³C | Quantitative analysis by isotope dilution MS; metabolic studies. | Enables highly accurate quantification for pharmacokinetics; helps identify metabolic pathways. | mdpi.comamericanlaboratory.comfda.gov.tw |

| Radiolabeling (Beta-emitter) | ³H, ¹⁴C | In vitro receptor binding assays; drug metabolism and disposition studies. | Determines receptor binding affinity and density; tracks absorption, distribution, metabolism, and excretion (ADME). | nih.gov |

| Radiolabeling (Positron-emitter) | ¹⁸F | In vivo brain imaging with Positron Emission Tomography (PET). | Visualizes and quantifies receptor occupancy and distribution in the living brain. | nih.gov |

Molecular Pharmacology and Mechanistic Investigations of Ethylmorphinone Preclinical Focus

Comprehensive Receptor Binding Kinetics and Affinity Studies of Ethylmorphinone

The interaction of any opioid ligand with its receptor is fundamentally characterized by its binding affinity (how strongly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial in determining the compound's potency and duration of action at a molecular level.

This compound, like other opioids, primarily exerts its effects through interaction with the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). guidetopharmacology.org These receptors are G protein-coupled receptors (GPCRs) found throughout the central and peripheral nervous systems. painphysicianjournal.comwikipedia.org The affinity of a ligand for each subtype dictates its pharmacological profile.

Research examining the binding affinity of various opioids in rat brain homogenates has provided context for understanding how structural modifications influence receptor interaction. For instance, studies on compounds structurally related to morphine demonstrate that the chemical group at position 3 of the morphinan (B1239233) skeleton is a key determinant of mu-opioid receptor (MOR) affinity. nih.gov Specifically, a study found that decreasing the length of the alkyl group at this position leads to lower Ki values, which signifies stronger binding affinity. The rank order of affinity was reported as morphine < codeine < ethylmorphine. nih.gov This suggests that the ethyl group in ethylmorphine results in a weaker binding affinity for the MOR compared to the methyl group of codeine or the hydroxyl group of morphine. nih.gov

While detailed binding data for this compound across all receptor subtypes is not extensively documented in the available literature, the affinity of its close analogue, ethylmorphine, for the mu-receptor has been quantified. These findings are often presented in terms of the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Opioid Receptor Subtype | Binding Affinity (Ki) in nM | Reference Tissue/System |

|---|---|---|---|

| Ethylmorphine | Mu (µ) | 51.0 | Rat brain homogenates |

| Morphine | Mu (µ) | 1.2 | Rat brain homogenates nih.gov |

| Codeine | Mu (µ) | 120 | Rat brain homogenates |

Data for Ethylmorphine and Codeine are provided for comparative context based on available research; specific Ki values for this compound are not detailed in the provided search results.

The dynamics of how a ligand binds to and separates from its receptor—known as association and dissociation kinetics—are critical for understanding its pharmacological effect over time. enzymlogic.com The association rate (k_on) describes how quickly the ligand-receptor complex forms, while the dissociation rate (k_off) describes how quickly it breaks apart. nih.gov A slow dissociation rate, for example, is often linked to a longer duration of action. enzymlogic.comnih.gov

The study of ligand-receptor dynamics is a complex field, with factors such as the presence of intracellular proteins and the specific conformation of the receptor potentially affecting the kinetic profile. enzymlogic.comrsc.orgnih.gov While the importance of these kinetic parameters is well-recognized for opioids like buprenorphine and naloxone (B1662785), specific quantitative data on the association and dissociation rates for this compound at the mu, delta, or kappa receptors are not prominently available in existing research. enzymlogic.com Such studies would require specialized techniques, like competition kinetic binding assays, to determine the k_on and k_off rates for this unlabeled compound. nih.gov

Comparing the receptor binding profile of a compound with its structural analogues helps in understanding structure-activity relationships (SAR). frontiersin.org For the morphinan class of opioids, modifications at positions 3 and 6 of the molecule significantly impact binding affinity. nih.gov

As noted previously, the affinity for the mu-opioid receptor is influenced by the alkyl group at position 3. A study comparing morphine, codeine (methylmorphine), and ethylmorphine demonstrated a clear trend. nih.gov The substitution of morphine's hydroxyl group at position 3 with the larger ethoxy group of ethylmorphine leads to a decrease in binding affinity for the mu-receptor. nih.gov In contrast, modifications at position 6, such as in morphine-6-glucuronide, have been shown to have little effect on binding. nih.gov This highlights the critical role of the substituent at position 3 in the interaction with the mu-opioid receptor.

| Compound (Structural Analogue) | Modification from Morphine | Comparative Mu-Receptor Binding Affinity (Ki in nM) |

|---|---|---|

| Morphine | Baseline (3-hydroxyl group) | 1.2 nih.gov |

| Codeine | 3-methoxy group | 120 |

| Ethylmorphine | 3-ethoxy group | 51.0 |

| Hydromorphone | O-demethylated metabolite of Hydrocodone | 0.6 nih.gov |

| Hydrocodone | 3-methoxy group | 19.8 nih.gov |

This table illustrates the structure-activity relationship for related morphinan compounds. Direct comparative binding data for this compound was not specified in the search results.

Analysis of Ligand-Receptor Association and Dissociation Dynamics

Elucidation of Molecular Mechanisms of Action in Controlled Experimental Models (In Vitro and Non-Human In Vivo)

Beyond receptor binding, understanding the molecular mechanisms of a compound involves investigating the downstream effects following receptor activation. This includes the modulation of intracellular signaling pathways and interactions with various enzymes.

Activation of opioid receptors by an agonist like this compound initiates a cascade of intracellular events. Opioid receptors are coupled to inhibitory G proteins (Gαi/o). wikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. wikipedia.org This activation results in the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). wikipedia.org The resulting decrease in intracellular cAMP levels alters the activity of cAMP-dependent proteins, such as protein kinase A, which in turn modulates the function of various ion channels and transcription factors. painphysicianjournal.comlibretexts.org

Chronic exposure to opioids can lead to a compensatory upregulation of the adenylyl cyclase system, a mechanism associated with tolerance. nih.govnih.gov While this is a general mechanism for opioid agonists, specific studies detailing the precise impact of this compound on G protein coupling selectivity or its influence on other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, are not extensively detailed in the provided research. nih.govfrontiersin.org

Key signaling events for opioid agonists include:

G Protein Coupling: Binding of the agonist to the opioid receptor activates the associated inhibitory G protein (Gαi/o). nih.gov

Adenylyl Cyclase Inhibition: The activated G protein inhibits the enzyme adenylyl cyclase. wikipedia.orgnih.gov

Modulation of Ion Channels: G protein activation also leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which decreases neuronal excitability. painphysicianjournal.com

The interaction of drugs with enzymes is a critical aspect of their pharmacology, which can involve inhibition or activation. bgc.ac.in Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable complex is formed. libretexts.org

In the context of opioids, a key group of enzymes is the cytochrome P450 (CYP) family, which is crucial for the metabolism of many drugs. medicinesinformation.co.nz For example, codeine is a prodrug that is metabolized by the CYP2D6 enzyme to its active form, morphine. medicinesinformation.co.nz Similarly, ethylmorphine undergoes metabolism by hepatic enzymes. The potential for this compound to act as an inhibitor or an inducer of CYP enzymes could have significant implications for drug-drug interactions. However, specific studies assessing the direct inhibitory or activating capabilities of this compound on particular enzymes are not detailed in the available research. Such investigations would be necessary to fully characterize its metabolic profile and potential for interaction with other therapeutic agents.

Analysis of Cellular Responses and Underlying Biochemical Pathways Affected by this compound Exposure

Preclinical investigations into the cellular effects of morphinan compounds indicate that their primary mechanism of action involves interaction with G protein-coupled receptors (GPCRs). mdpi.com Opioids like morphine and its analogues act as agonists, primarily at the mu (μ), delta (δ), and kappa (κ) opioid receptors. mdpi.comwikipedia.org The binding of an opioid agonist to these receptors triggers a conformational change, initiating intracellular signaling cascades.

A principal cellular response to opioid receptor activation is the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. google.com This modulation of the cAMP pathway is a hallmark of opioid receptor signaling through inhibitory G proteins (Gi/Go). oup.com Furthermore, opioid receptor activation influences ion channel activity, notably promoting the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. mdpi.com These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the fundamental mechanisms underlying the analgesic effects of these compounds.

Beyond direct receptor-mediated signaling, exposure to morphinans can affect broader biochemical pathways. Studies on morphine have shown that it can alter the expression of genes related to mitochondrial respiration and cytoskeletal proteins. wikipedia.org Research into the metabolic effects of opioids has indicated potential modulation of key energy pathways. For instance, some studies suggest that opioid administration can lead to an increase in intracellular glucose and affect glycolysis. mdpi.com There is also evidence that opioids can impact mitochondrial function by decreasing the activity of Complex I and ATP synthase in the electron transport chain. mdpi.com The metabolism of morphinans themselves, primarily through glucuronidation in the liver by UGT enzymes, is a significant biochemical pathway that determines the bioavailability and activity of metabolites. springermedizin.denih.gov While specific data on this compound are limited, its structural similarity to other morphinans suggests it would engage these same cellular and biochemical systems. The exact downstream consequences would be dictated by its specific affinity and efficacy at the different opioid receptor subtypes.

Rigorous Structure-Activity Relationship (SAR) Studies of this compound and its Structural Analogues

The pharmacological profile of any morphinan derivative is profoundly dictated by its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how specific functional groups and stereochemistry influence a compound's interaction with opioid receptors and its resulting biological activity. For this compound, a compound not extensively characterized in literature, SAR can be inferred from comprehensive studies on its structural analogues. The name "this compound" implies a morphinan core with a ketone at position 6 (a morphinone) and an ethyl group. The ethyl substitution could be at the phenolic 3-hydroxyl group (forming an ether, i.e., 3-O-ethylmorphinone) or at the 17-nitrogen atom (N-ethylnormorphinone). The following sections analyze SAR by examining these key structural modifications.

Quantitative and Qualitative Correlations between Chemical Structure and Receptor Binding Affinities

The affinity of a morphinan ligand for the μ, δ, and κ opioid receptors is quantitatively measured by its inhibition constant (Kᵢ), with lower values indicating higher binding affinity. SAR studies reveal that substitutions at the N-17 position and modifications of the C-3 phenolic hydroxyl group are critical determinants of receptor affinity and selectivity.

Replacing the N-methyl group of morphine or oxymorphone with larger substituents can drastically alter the binding profile. While some larger groups induce antagonist activity, an N-phenethyl substitution has been shown to enhance μ-opioid receptor (MOR) affinity and selectivity. scienceopen.complos.org For example, N-phenethylnormorphine has a significantly higher affinity for MOR compared to morphine. wikipedia.org In a series of aminothiazolomorphinans, an N'-ethyl derivative showed a high affinity for the κ-opioid receptor (KOR). nih.gov

Modification at the C-3 position also strongly influences receptor interaction. Etherification of the 3-hydroxyl group, as in the case of ethylmorphine (3-O-ethylmorphine), generally leads to a decrease in binding affinity compared to the parent compound with a free hydroxyl group. nih.govakjournals.com This highlights the importance of the phenolic hydroxyl for strong receptor binding. nih.gov

The table below presents binding affinity data (Kᵢ values in nM) for a selection of morphinan analogues, illustrating these quantitative relationships.

| Compound | Key Structural Features | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| Morphine | N-Methyl, 3-OH, 6-OH | 1.07 | 144 | 24 | mdpi.commdpi.com |

| Oxymorphone | N-Methyl, 3-OH, 6-one, 14-OH | 0.89 | 29.2 | 4.5 | scienceopen.com |

| N-Phenethylnormorphine (1) | N-Phenethyl, 3-OH, 6-OH | 0.18 | 24.7 | 3.1 | plos.org |

| N-Phenethyloxymorphone (6) | N-Phenethyl, 3-OH, 6-one, 14-OH | 0.17 | 19.8 | 1.4 | plos.org |

| 14-O-Methyloxymorphone (3) | N-Methyl, 3-OH, 6-one, 14-OCH₃ | 0.24 | 104 | 30.3 | scienceopen.com |

| N-Phenethyl-14-O-methyloxymorphone (3a) | N-Phenethyl, 3-OH, 6-one, 14-OCH₃ | 0.25 | 0.74 | 19.6 | scienceopen.com |

| Aminothiazolo-N'-ethyl-N-CPM-morphinan (19b) | N-Cyclopropylmethyl, N'-ethylaminothiazole at C2/C3 | 10 | >10000 | 3.7 | nih.gov |

Impact of Specific Structural Modifications on Mechanistic Outcomes and Target Selectivity

Structural modifications not only alter binding affinity but also qualitatively change the mechanistic outcome (e.g., agonist vs. antagonist activity) and receptor selectivity.

N-17 Substituent: The substituent on the morphinan nitrogen is a primary determinant of its functional activity. The prototypical N-methyl group is associated with potent agonism at the MOR. akjournals.com Replacing this with small alkyl groups like N-allyl or N-cyclopropylmethyl famously converts agonists into antagonists, such as in naloxone and naltrexone. mdpi.com Conversely, substituting the N-methyl with an N-phenethyl group can substantially increase agonist potency at the MOR. plos.org The N-phenethyl substitution in 14-methoxy-N-methylmorphinan-6-ones has been shown to convert selective μ-receptor ligands into dual μ/δ receptor agonists. scienceopen.comresearchgate.net This indicates that the N-17 substituent plays a crucial role in conferring receptor selectivity. An N-ethyl group, being intermediate in size, would be expected to modulate activity in a distinct manner, though specific data on N-ethylmorphinone is sparse. Studies on related structures like N'-ethyl aminothiazolomorphinans show high potency and selectivity for the κ-receptor. nih.gov

C-3 and C-6 Modifications: The phenolic hydroxyl group at C-3 is considered vital for high-potency analgesic activity. nih.gov Masking this group, for instance by creating a 3-O-ethyl ether, typically reduces agonist potency. akjournals.com The modification at C-6 also has a significant impact. The presence of a 6-keto group (a morphinone) instead of a 6-hydroxyl function often enhances μ-receptor affinity and agonist potency. plos.org For example, oxymorphone (6-keto) is a more potent analgesic than morphine (6-hydroxyl). Therefore, an "this compound" structure, featuring the 6-keto group, would be expected to have a different potency profile than its 6-hydroxyl counterpart, ethylmorphine.

The following table summarizes the functional impact of key structural modifications on morphinan analogues.

| Structural Modification | General Impact on Function / Selectivity | Example Compound(s) | Reference |

|---|---|---|---|

| Replacement of N-Methyl with N-Allyl/N-Cyclopropylmethyl | Converts μ-agonists to antagonists. | Naloxone, Naltrexone | mdpi.com |

| Replacement of N-Methyl with N-Phenethyl | Enhances μ-agonist potency and affinity. Can introduce δ-agonist activity. | N-Phenethylnormorphine, N-Phenethyl-14-O-methyloxymorphone | scienceopen.complos.orgwikipedia.org |

| Replacement of 3-OH with 3-O-Alkyl (Ether) | Generally decreases binding affinity and analgesic potency. | Codeine (3-O-methyl), Ethylmorphine (3-O-ethyl) | akjournals.com |

| Replacement of 6-OH with 6-Keto | Generally increases μ-agonist potency. | Hydromorphone, Oxymorphone | plos.org |

| Addition of 14-OH | Increases μ-agonist potency. | Oxymorphone vs. Hydromorphone | scienceopen.com |

| Replacement of 14-OH with 14-O-Alkyl | Can convert selective μ-ligands into non-selective or dual-receptor ligands. | 14-O-Methyloxymorphone | mdpi.com |

Metabolic Transformations of Ethylmorphinone in Vitro and Non Human in Vivo Models

Detailed Characterization of Enzymatic Biotransformation Pathways of Ethylmorphinone

The enzymatic conversion of this compound occurs predominantly in the liver and involves a sequence of well-defined biochemical reactions. These pathways are crucial for the clearance and pharmacological profile of the compound.

Phase I metabolism of this compound is principally governed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com These enzymes catalyze oxidative reactions that introduce or expose functional groups on the this compound molecule. nih.govnih.gov The two primary Phase I metabolic pathways for this compound are O-deethylation and N-demethylation. wada-ama.orgnih.govresearchgate.net

O-deethylation: This reaction involves the removal of the ethyl group from the 3-position of the molecule, resulting in the formation of morphine. wada-ama.orgnih.gov Studies have demonstrated that this pathway is primarily catalyzed by the polymorphic enzyme CYP2D6. wada-ama.orgmpa.seoup.com The activity of CYP2D6 can show significant inter-individual and inter-species variation, which can affect the rate of morphine formation. oup.com

N-demethylation: This pathway involves the removal of the methyl group from the nitrogen atom, leading to the formation of norethylmorphine. wada-ama.orgnih.govmpa.se Research using human liver microsomes has identified CYP3A4 as the main enzyme responsible for this transformation. nih.govdrugbank.com Some evidence also suggests the involvement of CYP2C11 in N-demethylation. mpa.se

The relative contribution of these two pathways can differ, influencing the resulting metabolite profile. Investigations in human liver microsomes have shown that the rate of N-demethylation has less variability compared to the more polymorphic O-deethylation pathway. nih.govresearchgate.net

Following Phase I reactions, this compound and its primary metabolites undergo Phase II conjugation, which significantly increases their water solubility and facilitates excretion. nih.govlongdom.orgopenaccessjournals.com

Glucuronidation: This is the most prominent Phase II pathway for this compound and its metabolites. wada-ama.orgmpa.se The enzyme UDP-glucuronosyltransferase (UGT) is responsible for attaching a glucuronic acid moiety to the molecule. longdom.orgopenaccessjournals.com

this compound itself can be directly conjugated to form ethylmorphine-6-glucuronide. wada-ama.orgmpa.se UGT2B4 and UGT2B7 have been identified as the key enzymes mediating this reaction. mpa.se

The Phase I metabolite, morphine, is extensively glucuronidated to form morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. wada-ama.org

Norethylmorphine, another Phase I metabolite, can also undergo conjugation to form norethylmorphine-6-glucuronide. wada-ama.org

Sulfation: This process involves the transfer of a sulfonate group to the molecule, catalyzed by sulfotransferase (SULT) enzymes. longdom.orgupol.cz While a major conjugation pathway for many xenobiotics, specific data on the direct sulfation of this compound in non-human models is not as extensively documented as glucuronidation. However, catechol sulfate (B86663) and O-methyl catechol sulfate have been identified as metabolites in rats, suggesting that sulfation is a relevant pathway for downstream metabolites. plos.org

These conjugation reactions are essential for the detoxification and elimination of the compound and its active metabolites. openaccessjournals.comupol.cz

Current research on this compound metabolism in non-human models primarily focuses on oxidation via CYP enzymes and subsequent conjugation. There is limited specific evidence for other metabolic processes such as reduction or hydrolysis acting as primary transformation pathways for the parent this compound molecule. Hydrolysis is relevant in the context of analytical procedures where conjugated glucuronides are cleaved to measure the total amount of a specific metabolite, but this is a chemical process rather than a direct enzymatic metabolic pathway for the parent drug. nih.gov The metabolic profile is dominated by the products of N-demethylation, O-deethylation, and glucuronidation. wada-ama.org

Identification of Conjugation Reactions, Including Glucuronidation and Sulfation (Phase II)

Identification and Structural Elucidation of this compound Metabolites

Through various in vitro and non-human in vivo studies, several key metabolites of this compound have been identified and structurally characterized. These metabolites are the result of the enzymatic processes described in the preceding sections.

The primary and secondary metabolites of this compound are summarized below:

| Metabolite Name | Parent Compound | Metabolic Pathway | Enzyme(s) Involved |

| Morphine | This compound | O-deethylation (Phase I) | CYP2D6 wada-ama.orgmpa.se |

| Norethylmorphine | This compound | N-demethylation (Phase I) | CYP3A4, CYP2C11 nih.govmpa.se |

| Ethylmorphine-6-glucuronide | This compound | Glucuronidation (Phase II) | UGT2B4, UGT2B7 mpa.se |

| Morphine-3-glucuronide | Morphine | Glucuronidation (Phase II) | UGTs wada-ama.org |

| Morphine-6-glucuronide | Morphine | Glucuronidation (Phase II) | UGTs wada-ama.org |

| Norethylmorphine-6-glucuronide | Norethylmorphine | Glucuronidation (Phase II) | UGTs wada-ama.org |

These metabolites can be detected in various biological matrices, such as urine, plasma, and tissue homogenates, following the administration of this compound. oup.commdpi.comfrontiersin.org

Comparative Metabolic Profiles Across Diverse Non-Human Biological Systems (e.g., Liver Microsomes, Tissue Homogenates, Preclinical Animal Models)

The metabolism of this compound can exhibit significant variations across different species and in vitro systems. Comparative studies are essential for extrapolating data from non-human models.

In Vitro Systems:

Liver Microsomes: This subcellular fraction is rich in Phase I CYP enzymes and some UGTs, making it a common model to study initial oxidative metabolism. dls.com Studies with human liver microsomes have been crucial in identifying the specific CYP isoforms (CYP2D6 and CYP3A4) responsible for this compound's primary metabolic pathways. nih.govdrugbank.com Rat liver microsomes are also frequently used, although species-specific differences in enzyme activity are a critical consideration. researchgate.net

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II enzymes and cofactors, offering a more physiologically relevant model than microsomes. dls.comevotec.com Studies using cultured hepatocytes from rats, goats, sheep, and cattle have been conducted to investigate the comparative metabolism of this compound and other xenobiotics. nih.govncats.io For instance, research has shown that the total cytochrome P450 content is relatively well-maintained in cultured ruminant hepatocytes compared to rat hepatocytes, which can influence metabolic rates. nih.gov Generally, compounds that undergo Phase II metabolism may appear less stable in hepatocyte incubations compared to microsomal incubations because hepatocytes contain a broader array of conjugation enzymes. evotec.com

Preclinical Animal Models:

Rats: The rat is a widely used model in metabolic studies. Investigations in rats have identified various urinary metabolites, including those resulting from hydrolysis and conjugation with glutathione, such as ethylene (B1197577) glycol and 2-hydroxymercapturic acid for certain compounds. nih.gov Studies on the effects of ethanol (B145695) on ethylmorphine metabolism have been conducted in isolated rat hepatocytes. ncats.io

Ruminants (Goats, Sheep, Cattle): The metabolism of veterinary drugs is often studied in these species. Cultured hepatocytes from goats, sheep, and cattle have been shown to be a useful in vitro model for studying species differences in drug metabolism. nih.gov For example, the oxidative metabolism of ethylmorphine has been investigated in these ruminant models, revealing both similarities and differences when compared to rats. nih.gov Pharmacokinetic profiles of various drugs can differ significantly between sheep, goats, and cattle, highlighting the importance of species-specific metabolic studies. nih.gov

The table below summarizes findings from various non-human biological systems used to study this compound metabolism.

| Biological System | Species | Key Findings |

| Liver Microsomes | Human | Identified CYP2D6 (O-deethylation) and CYP3A4 (N-demethylation) as key enzymes. nih.govdrugbank.com |

| Liver Microsomes | Rat | Used for comparative metabolic stability studies alongside hepatocytes. researchgate.net |

| Hepatocytes (Cultured) | Rat | Used to study the effects of co-administered substances on ethylmorphine metabolism. ncats.io |

| Hepatocytes (Cultured) | Goat, Sheep, Cattle | Useful for comparative metabolism studies; show different P450 maintenance and metabolic pathways compared to rats. nih.gov |

| In Vivo Model | Rat | Used for identifying urinary metabolites and tissue distribution of various compounds and their metabolites. nih.govmdpi.comfrontiersin.org |

These comparative studies are critical for understanding the disposition of this compound and for the toxicological assessment of its metabolites across different species. europa.eu

Advanced Analytical Methodologies for Ethylmorphinone and Its Metabolites

State-of-the-Art Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. advancechemjournal.com For ethylmorphinone analysis, several high-performance chromatographic methods are utilized, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. advancechemjournal.comwikipedia.orgopenaccessjournals.com It operates by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). wikipedia.org HPLC is widely used for the analysis of a variety of compounds, including pharmaceuticals and biological substances. advancechemjournal.com Its application in the analysis of this compound is significant due to its ability to handle non-volatile and thermally labile compounds.

The versatility of HPLC allows for various detection methods, including diode array detection (DAD) and mass spectrometry (MS), to be coupled with the separation process for enhanced identification and quantification. nih.gov For instance, HPLC combined with DAD and electrospray ionization mass spectrometry has been effectively used to identify phenolic compounds in complex mixtures. nih.gov This highlights the potential of HPLC-based methods for the detailed analysis of this compound and its metabolites in various samples.

Table 1: HPLC Application Highlights for Compound Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. | wikipedia.org |

| Applicability | Suitable for non-volatile and thermally unstable compounds. | advancechemjournal.com |

| Coupled Detectors | Can be combined with Diode Array Detectors (DAD) and Mass Spectrometry (MS) for enhanced analysis. | nih.gov |

| Versatility | Widely used in pharmaceutical, biological, and environmental analysis. | wikipedia.orgopenaccessjournals.com |

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds. libretexts.orgdrawellanalytical.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the compounds between the two phases. drawellanalytical.com

For the analysis of opioids like this compound, GC is often coupled with a mass spectrometer (GC-MS). nih.gov This combination allows for both the separation and definitive identification of the compounds. nih.gov However, many opioids, including this compound, are not sufficiently volatile or may degrade at the high temperatures used in GC. Therefore, a chemical modification process called derivatization is often necessary. jfda-online.comunodc.org Derivatization converts the analytes into more volatile and thermally stable forms, improving their chromatographic behavior and detection. jfda-online.com Common derivatization techniques include silylation and acylation, which can enhance the volatility and improve the separation of these compounds. jfda-online.comresearchgate.net

Table 2: GC Application Highlights for Opioid Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | libretexts.org |

| Derivatization | Often required for non-volatile compounds like opioids to increase volatility and thermal stability. | jfda-online.comunodc.org |

| Coupling | Frequently paired with Mass Spectrometry (GC-MS) for definitive identification. | nih.gov |

| Applications | Used in forensic toxicology and clinical chemistry for the analysis of drugs of abuse. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. austinpublishinggroup.comijsrtjournal.comwjpsonline.com UPLC utilizes columns packed with smaller particles (typically less than 2 µm), which allows for faster separations and higher efficiency. austinpublishinggroup.comresearchgate.net The system is designed to withstand higher pressures, enabling the use of these smaller particle columns. ijsrtjournal.comwaters.com

The primary advantages of UPLC include reduced analysis time and lower solvent consumption, making it a more cost-effective and environmentally friendly technique. austinpublishinggroup.comresearchgate.net For the analysis of this compound and its metabolites, UPLC can provide sharper and more resolved peaks in a shorter timeframe, which is particularly beneficial for high-throughput screening in clinical and forensic laboratories. austinpublishinggroup.comwjpsonline.com The increased sensitivity of UPLC is also advantageous for detecting low concentrations of these substances in biological samples. austinpublishinggroup.com

Table 3: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | researchgate.net |

| Pressure | Up to 400 bar | Up to 1030 bar | ijsrtjournal.comresearchgate.netwaters.com |

| Resolution | Good | Higher | austinpublishinggroup.comijsrtjournal.com |

| Analysis Time | Longer | Shorter | austinpublishinggroup.comwjpsonline.com |

| Solvent Consumption | Higher | Lower | austinpublishinggroup.comresearchgate.net |

Gas Chromatography (GC) Applications

Mass Spectrometry (MS) for Definitive Identification and Structural Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the definitive identification and structural elucidation of compounds, including this compound and its metabolites. wikipedia.org When coupled with a chromatographic separation technique, it provides a powerful two-dimensional analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org For even greater selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often employed. eag.comnih.gov This technique is particularly well-suited for analyzing complex biological matrices such as blood, urine, and oral fluid. eag.comnih.gov

In an LC-MS/MS system, the analyte is first separated by the LC column. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The first mass analyzer selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The resulting product ions are then analyzed by a second mass analyzer. eag.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, allowing for accurate quantification of this compound and its metabolites even at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. filab.fr As mentioned previously, for non-volatile compounds like this compound, derivatization is a necessary step prior to GC-MS analysis to create volatile derivatives. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum, which is a pattern of ion fragments, serves as a "chemical fingerprint" that can be compared to a library of known spectra for identification. khanacademy.org GC-MS is a highly reliable method for confirming the presence of this compound and its metabolites, particularly in forensic toxicology where definitive identification is paramount. nih.gov

Application of High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound and its metabolites. researchgate.net Unlike nominal mass instruments, which measure the mass-to-charge ratio (m/z) as an integer, HRMS instruments can measure m/z to several decimal places. bioanalysis-zone.com This capability allows for the determination of a molecule's 'exact mass', providing a high degree of confidence in its elemental composition and identity. researchgate.netbioanalysis-zone.com

The primary advantage of HRMS in this context is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For example, this compound and its potential metabolites may share nominal masses with endogenous matrix components or other xenobiotics. The high resolving power of HRMS, often exceeding 100,000 Full Width at Half Maximum (FWHM) with technologies like Orbitrap mass analyzers, can separate these closely related mass signals. thermofisher.com This resolving power is critical for confident peak assignment and subsequent compound identification and quantitation, reducing the risk of false positives. thermofisher.com

By comparing the experimentally measured accurate mass with the theoretically calculated exact mass, analysts can determine the elemental formula of the detected compound with high confidence. This is a crucial step in the structural elucidation of novel metabolites. researchgate.net For instance, the theoretical exact mass of protonated this compound ([M+H]⁺) is 314.1700 Da. An HRMS instrument can measure this with a mass accuracy of typically less than 5 parts per million (ppm), providing strong evidence for its presence and distinguishing it from other compounds with a nominal mass of 314 Da.

Table 1: Comparison of Nominal Mass and Theoretical Exact Mass for this compound and Potential Metabolites

This interactive table illustrates the importance of high resolution for distinguishing between compounds with identical nominal masses.

| Compound Name | Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |

| This compound | C₁₉H₂₃NO₃ | 313 | 313.1678 |

| Ethylmethylamine | C₃H₉N | 59 | 59.0735 |

| Benzamide | C₇H₇NO | 121 | 121.0528 |

| Cysteine | C₃H₇NO₂S | 121 | 121.0197 |

Spectroscopic Methods for Structural Characterization

While mass spectrometry provides information on molecular weight and formula, spectroscopic methods are employed for the definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. sigmaaldrich.commeasurlabs.com It operates by observing the behavior of atomic nuclei within a strong magnetic field, providing detailed information about the type, quantity, and connectivity of atoms in a molecule. measurlabs.comjeolusa.com

For this compound, ¹H NMR and ¹³C NMR are the primary one-dimensional (1D) experiments used.

¹H NMR provides information about the chemical environment of each hydrogen atom. The spectrum of this compound would show characteristic signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the various protons on the morphine's pentacyclic skeleton. The chemical shift and splitting pattern of these signals confirm their relative positions. mdpi.com

¹³C NMR provides information on the carbon framework of the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structural puzzle. mdpi.com These experiments reveal correlations between different nuclei, confirming the connectivity between protons and carbons and unambiguously establishing the structure of this compound and distinguishing it from its isomers. mdpi.com

Table 2: Hypothetical ¹H NMR Chemical Shifts for Key Protons in this compound

Explore the table below to see the expected chemical shifts for the main proton groups in an this compound molecule.

| Proton Group | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| N-CH₃ | Singlet | ~2.4 |

| O-CH₂-CH₃ | Quartet | ~4.1 |

| O-CH₂-CH₃ | Triplet | ~1.4 |

| H-5 | Doublet | ~4.9 |

| H-1, H-2 (olefinic) | Multiplet | ~5.3 - 5.7 |

UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques based on the absorption and emission of light by molecules, respectively. researchgate.net They are widely used for the quantitative analysis of substances. technologynetworks.com

UV-Vis Spectroscopy : This technique measures the absorption of UV or visible light by a sample. technologynetworks.com It is a robust and reliable method for quantitative analysis. patsnap.com The aromatic ring within the this compound structure gives rise to characteristic UV absorption maxima. The absence of the free phenolic hydroxyl group found in morphine results in a different UV spectrum, which can be used for differentiation. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis a straightforward quantitative tool, often coupled with liquid chromatography (HPLC-UV). researchgate.net

Fluorescence Spectroscopy : This method involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. drawellanalytical.com Fluorescence is generally more sensitive and specific than UV-Vis absorption spectroscopy. patsnap.combiocompare.com While native this compound may exhibit some fluorescence, its sensitivity can often be enhanced through chemical derivatization, where a highly fluorescent tag is attached to the molecule. This approach allows for the detection of very low concentrations, which is particularly valuable in the analysis of biological samples where the analyte levels may be minute. drawellanalytical.com

Table 3: Comparison of UV-Visible and Fluorescence Spectroscopy for this compound Analysis

This table compares the two spectroscopic methods for analytical applications.

| Feature | UV-Visible Spectroscopy | Fluorescence Spectroscopy |

| Principle | Measures light absorption. technologynetworks.com | Measures light emission after excitation. drawellanalytical.com |

| Sensitivity | Lower (typically micromolar range). drawellanalytical.com | Higher (nanomolar to picomolar range). drawellanalytical.com |

| Specificity | Moderate; many compounds absorb UV light. | Higher; fewer compounds fluoresce naturally. biocompare.com |

| Primary Use | Robust quantitative analysis, purity checks. patsnap.com | Trace quantitative analysis, high-sensitivity detection. patsnap.com |

| Instrumentation | Simpler, less expensive. patsnap.com | More complex, more expensive. patsnap.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Optimized Sample Preparation and Derivatization Strategies for Analytical Enhancement and Matrix Effects Mitigation

The analysis of this compound in biological samples like blood, plasma, or urine is complicated by the presence of endogenous substances known as the sample matrix. nih.gov These substances, including proteins, salts, and phospholipids, can interfere with the analysis, causing a phenomenon known as matrix effects, which can suppress or enhance the analyte signal in mass spectrometry. arborassays.comchromatographytoday.com Therefore, effective sample preparation is a critical step to remove these interferences and isolate the analyte of interest. organomation.com

Common sample preparation techniques include:

Protein Precipitation (PPT) : A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). organomation.com

Solid-Phase Extraction (SPE) : A highly effective and common technique where the sample is passed through a solid sorbent cartridge. chromatographytoday.com The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent. SPE offers a high degree of cleanup and can be automated for high-throughput analysis.

Derivatization is the process of chemically modifying an analyte to improve its analytical characteristics. numberanalytics.com For this compound, derivatization can be employed to:

Increase volatility and thermal stability for Gas Chromatography (GC) analysis (e.g., via silylation).

Enhance ionization efficiency in Mass Spectrometry.

Introduce a chromophore for better UV detection or a fluorophore for highly sensitive fluorescence detection. nih.gov

Improve chromatographic peak shape and resolution.

The choice of sample preparation and derivatization strategy depends on the analyte's properties, the sample matrix, the analytical technique being used, and the required sensitivity. numberanalytics.com An integrated approach combining optimized sample cleanup with appropriate derivatization is often the most effective way to mitigate matrix effects and achieve reliable, high-sensitivity analysis. nih.gov

Table 4: Overview of Sample Preparation and Derivatization Strategies

This interactive table summarizes various strategies used to prepare samples for analysis.

| Strategy | Technique | Purpose | Application for this compound |

| Sample Cleanup | Protein Precipitation | Removes proteins from plasma/serum. | Quick, but less clean than SPE; may leave phospholipids. chromatographytoday.com |

| Liquid-Liquid Extraction (LLE) | Isolates analyte based on polarity. | Effective for removing salts and some polar interferences. | |

| Solid-Phase Extraction (SPE) | Highly selective removal of interferences. | Gold standard for cleaning complex matrices like urine and blood before LC-MS. chromatographytoday.com | |

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability. | Essential for analysis by Gas Chromatography (GC-MS). |

| Acylation | Improves chromatographic behavior and MS detection. | Can be used for both GC-MS and LC-MS analysis. | |

| Fluorescent Labeling | Attaches a fluorophore to the molecule. | Enables highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). nih.gov |

Future Directions and Emerging Research Avenues for Ethylmorphinone

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Non-Human Models

The application of "omics" technologies, such as metabolomics and proteomics, in non-human models is set to revolutionize our understanding of ethylmorphinone's biological impact. These high-throughput methods allow for a broad and unbiased analysis of the molecular changes induced by the compound, moving beyond the study of single targets to a systems-level perspective.

Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a direct functional readout of the physiological state. In the context of this compound research, metabolomics can identify alterations in metabolic pathways following its administration in animal models. nih.govnih.gov This approach has proven valuable in various fields, including the study of disease and drug effects. nih.govmdpi.com For instance, non-targeted metabolomics has been used to investigate metabolic differences in animal models of stress, revealing sex-dependent changes in plasma and brain metabolite profiles. mdpi.com By applying similar methodologies, researchers can map the metabolic fingerprint of this compound, potentially uncovering novel biomarkers of its activity and downstream effects on pathways such as amino acid, lipid, and energy metabolism. nih.govnih.gov The use of non-human primate models, which share closer metabolic similarities with humans than rodents, could provide particularly translational insights. nih.govmdpi.com

Proteomics , the comprehensive analysis of proteins, provides a window into the cellular machinery that this compound may modulate. kosfaj.orguq.edu.aumdpi.com Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a single experiment, revealing changes in protein expression and post-translational modifications. kosfaj.orguq.edu.aumdpi.com In non-human models, proteomic studies can pinpoint specific proteins and cellular pathways affected by this compound. mdpi.comnih.gov This could include alterations in receptor expression, signaling cascade components, or enzymes involved in its metabolism. For example, proteomic analysis of muscle exudate in pigs subjected to transport stress identified key proteins involved in cellular and metabolic processes, demonstrating the power of this approach to uncover molecular responses to external stimuli. nih.gov Such studies on this compound could elucidate its mechanism of action with unprecedented detail.

The integration of metabolomic and proteomic data offers a powerful, multi-layered view of this compound's biological consequences. This systems-level approach is crucial for building comprehensive models of its pharmacological effects in a preclinical setting.

| Technology | Application in this compound Research (Non-Human Models) | Potential Insights |

| Metabolomics | Analysis of biofluids (plasma, urine) and tissues to identify changes in small molecule profiles after this compound administration. | - Identification of metabolic pathways altered by this compound.- Discovery of potential biomarkers of exposure and effect.- Understanding of downstream physiological consequences. |

| Proteomics | Profiling of protein expression and post-translational modifications in relevant tissues (e.g., brain, liver) following this compound exposure. | - Elucidation of molecular targets and signaling pathways.- Identification of proteins involved in this compound metabolism and response.- Deeper understanding of the compound's mechanism of action. |

Development and Application of Computational and In Silico Approaches for Predicting Molecular Interactions and Properties

Computational modeling and in silico methods have become indispensable tools in modern pharmacology, offering the ability to predict molecular interactions and properties, thereby guiding and accelerating experimental research. numberanalytics.comscielo.org.mxmdpi.com For this compound, these approaches can provide valuable insights into its behavior at the molecular level.

In silico tools can predict a range of physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), which are crucial determinants of a compound's pharmacokinetic profile. unpad.ac.id Furthermore, computational models can be employed to predict how this compound interacts with its primary biological targets, most notably opioid receptors. Molecular docking simulations, for instance, can predict the binding pose and affinity of this compound within the receptor's binding pocket, offering a structural basis for its pharmacological activity. scielo.org.mx These simulations can help to rationalize structure-activity relationships and guide the design of new analogs with altered properties. frontiersin.org

Advanced techniques like molecular dynamics (MD) simulations can provide a dynamic view of the this compound-receptor complex, revealing the conformational changes that occur upon binding and lead to receptor activation. mdpi.comfrontiersin.org This level of detail is critical for understanding the nuances of its pharmacology. Beyond target interactions, computational methods can also be used to predict potential off-target effects and metabolic liabilities. numberanalytics.com Machine learning algorithms, trained on large datasets of known drug properties, are increasingly being used to predict various absorption, distribution, metabolism, and excretion (ADME) parameters, as well as potential toxicities. biorxiv.orgnih.gov

The application of these computational approaches to this compound research can significantly reduce the time and resources required for experimental studies by prioritizing compounds and hypotheses for laboratory investigation. frontiersin.orgbiorxiv.org

| Computational Approach | Application for this compound | Predicted Outcomes |

| Molecular Docking | Simulating the binding of this compound to opioid receptor crystal structures. | - Preferred binding orientation.- Key amino acid interactions.- Predicted binding affinity. |